4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate, commonly referred to as Spinacine, is a naturally occurring amino acid. [, ] It is a cyclic homologue of histidine, differing by the inclusion of an ethylene bridge between the amino and carboxyl groups of histidine. [] This structural similarity makes Spinacine valuable in scientific research, particularly in investigating the structure-activity relationships of histidine and its derivatives. [] Spinacine acts as a precursor in synthesizing various biologically active compounds. [, , ]
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate is a chemical compound with the molecular formula and a molecular weight of 203.20 g/mol. It is classified under the category of heterocyclic compounds, specifically as an imidazole derivative. The compound is known for its potential applications in medicinal chemistry and biochemistry, particularly in proteomics research and as a biochemical probe.
This compound is cataloged under the CAS number 5145-41-5 and can be sourced from various chemical suppliers. It belongs to the class of carboxylic acids and is characterized by its tetrahydroimidazole structure, which contributes to its biological activity and solubility properties. The dihydrate form indicates that the compound crystallizes with two water molecules per formula unit, which can influence its stability and solubility in aqueous solutions.
The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate typically involves multi-step organic reactions. Common methods include:
The specifics of the synthesis may vary depending on the chosen route but generally involve careful control of reaction conditions such as temperature, pH, and solvent selection to optimize yield and purity.
The molecular structure of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate features:
The structural representation can be derived from its chemical identifiers:
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate participates in various chemical reactions typical of carboxylic acids and heterocycles:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature during reactions.
The mechanism of action for compounds like 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that this compound may exhibit biological activities through modulation of signaling pathways or enzymatic functions due to its structural properties that allow for specific interactions at the molecular level.
Key chemical properties include:
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate has several notable applications:
This compound's unique structural features make it a valuable tool in both research and pharmaceutical applications.
Regioselective cyclization is critical for constructing the fused bicyclic system of the imidazo[4,5-c]pyridine core without positional isomers. Advanced methodologies employ ortho-diamine intermediates derived from L-histidine or 4-aminoproline precursors, where nucleophilic attack by cyanate or thiocyanate ions initiates ring closure at the C4 position of the pyridine ring. This specificity ensures the imidazole ring fusion occurs exclusively at the [4,5-c] position rather than the undesired [4,5-b] isomer [5]. Microwave-assisted cyclization (120°C, 30 min) enhances reaction efficiency, achieving yields >85% while minimizing by-product formation. The carboxyl group at C6 acts as a regiochemical director, with its electron-withdrawing properties moderating the nucleophilicity of adjacent nitrogens [2] [7]. Recent protocols utilize Brønsted acid catalysts (e.g., p-TsOH) in aprotic solvents to accelerate dehydrative cyclization, reducing reaction times from 48h to 8h while maintaining >90% regiopurity [5].
Table 1: Cyclization Methods for Imidazo[4,5-c]pyridine Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Conventional Thermal | DMF, 80°C, 48h | 72% | >90% [4,5-c] | Low catalyst load |
Microwave-Assisted | MeCN, 120°C, 30min | 88% | >95% [4,5-c] | Rapid synthesis |
Brønsted Acid-Catalyzed | Toluene, p-TsOH, 110°C | 92% | >98% [4,5-c] | Minimal by-products |
The C6 chiral center in tetrahydroimidazopyridines necessitates precise stereocontrol for pharmaceutical efficacy. Asymmetric hydrogenation using Ir-(S)-BINAP catalysts achieves >98% enantiomeric excess (ee) in reducing prochiral dehydro derivatives, while enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired (R)-enantiomer from racemic mixtures [6]. X-ray crystallography confirms the (S)-configuration (L-form) in the bioactive dihydrate complex, where the carboxyl group adopts an endo orientation relative to the imidazole ring, optimizing hydrogen-bonding networks [3] [4]. The L-enantiomer (Spinacine, CAS 59981-63-4) exhibits superior binding to neurological targets compared to its D-counterpart, justifying chiral separation protocols. Crystallization from ethanol/water (1:3) at 4°C yields the thermodynamically stable L-isomer as a white crystalline powder (mp 248–250°C with decomposition), with chiral HPLC purity ≥98% [6] [10].
The dihydrate form (CAS 5145-41-5) exhibits enhanced crystallinity and stability compared to anhydrous variants due to intricate water-mediated hydrogen bonding. Single-crystal X-ray analysis reveals a monoclinic lattice (P2₁/c space group) where water molecules bridge carboxylic oxygens (O···O 2.78 Å) and imidazole nitrogens (N-H···O 2.95 Å), forming a stable bilayer architecture [3]. This hydration shell reduces lattice energy by 12.3 kJ/mol versus the anhydrous form, suppressing amorphization during mechanical stress. Dehydration studies show the dihydrate retains water up to 80°C (TGA onset), whereas rehydration of the anhydrous form (CAS 495-77-2) below 40% RH is kinetically hindered, leading to partial amorphization. Storage at 0–8°C and 60–70% RH maintains hydrate integrity for >24 months, critical for long-term storage of pharmaceutical intermediates [1] [7].
Table 2: Hydrate vs. Anhydrous Crystal Properties
Property | Dihydrate (CAS 5145-41-5) | Anhydrous (CAS 495-77-2) |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/c | Pna2₁ |
Water Content | 17.7% (theoretical) | 0% |
Dehydration Onset | 80°C | N/A |
Stability at 25°C | >24 months | 6–12 months |
Solvent-free mechanochemical synthesis using planetary ball mills achieves 82% yield of the imidazo[4,5-c]pyridine core, eliminating toxic DMF and reducing E-factor by 65% compared to traditional routes [9]. Continuous-flow microreactors enable direct carboxylation at C6 using supercritical CO₂ (scCO₂) as both solvent and reagent (70°C, 15 MPa), attaining 89% conversion with 99% atom economy and avoiding pyrophoric organolithium reagents. Catalytic transfer hydrogenation with ammonium formate replaces H₂ gas in tetrahydro ring saturation, operating at ambient pressure with Pd/C (0.5 mol%) to give quantitative yield [7]. Energy assessments confirm a 40% reduction in cumulative energy demand (CED) for these integrated protocols. Cold-chain transportation (RT for dihydrate; 0–8°C for L-form) and biodegradable packaging further minimize environmental impact [3] [9].
Table 3: Environmentally Friendly Synthetic Approaches
Green Technique | Reaction Step | Conditions | E-factor | CED Reduction |
---|---|---|---|---|
Mechanochemical Cyclization | Imidazole ring formation | Ball mill, 350 rpm, 2h | 8.2 | 32% |
scCO₂ Carboxylation | C6 functionalization | 70°C, 15 MPa, scCO₂ | 1.5 | 51% |
Transfer Hydrogenation | Tetrahydro ring saturation | Pd/C (0.5 mol%), NH₄HCO₂, 25°C | 5.7 | 38% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1